molecular formula C18H18N4 B3154059 N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) CAS No. 770706-82-6

N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine)

Cat. No.: B3154059
CAS No.: 770706-82-6
M. Wt: 290.4 g/mol
InChI Key: QDBWTYPKKWMVIK-UHFFFAOYSA-N
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Description

N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is an organic compound with the molecular formula C18H14N4 and a molecular weight of 286.33 g/mol . Its CAS registry number is 324068-05-5 . This bis-pyridine derivative features a 1,4-phenylenebis(methylene) core, a structural motif that has been utilized in the synthesis of various complex molecules and supramolecular structures . Compounds with this scaffold are of significant interest in medicinal chemistry research, particularly as building blocks for the development of chemokine receptor antagonists . Research into similar structures has demonstrated potential in targeting the CXCR4/CXCL12 interaction, a key pathway involved in cancer metastasis, angiogenesis, and inflammatory processes . The compound's structure makes it a valuable intermediate for constructing interesting supramolecular architectures through coordination chemistry and hydrogen bonding . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, and it is absolutely not for personal use.

Properties

IUPAC Name

N-[[4-[(pyridin-4-ylamino)methyl]phenyl]methyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-16(14-22-18-7-11-20-12-8-18)4-3-15(1)13-21-17-5-9-19-10-6-17/h1-12H,13-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBWTYPKKWMVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=NC=C2)CNC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridin-4-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyridin-4-amine groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides of the pyridin-4-amine groups.

    Reduction: Formation of reduced derivatives of the compound.

    Substitution: Formation of substituted derivatives where the pyridin-4-amine groups are replaced by other nucleophiles.

Scientific Research Applications

Structure

The molecular formula of N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is C18H18N4C_{18}H_{18}N_{4}, with a molecular weight of 290.36 g/mol. The compound's structure includes:

  • Central Core : 1,4-phenylenebis(methylene) group
  • Functional Groups : Two pyridin-4-amine moieties

Coordination Chemistry

N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is utilized as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic properties. The nitrogen atoms in the pyridine rings exhibit strong nucleophilic characteristics, enabling effective coordination with metals.

Case Study: Metal Complexes

Research has demonstrated that complexes formed with transition metals such as copper and nickel exhibit enhanced catalytic activity in reactions such as oxidation and polymerization processes. These studies highlight the potential of BisPy-derived complexes in industrial catalysis.

Material Science

The compound serves as a monomer for synthesizing Metal-Organic Frameworks (MOFs). MOFs are porous materials with high surface areas, making them suitable for applications in gas storage, separation, and catalysis.

Synthesis of MOFs

The synthesis typically involves the reaction of N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) with metal salts under solvothermal conditions. The resulting MOFs display unique structural properties that can be tailored for specific applications.

Biological Applications

N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) has been investigated for its bioactive properties. It has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is relevant in neuropharmacology.

Drug Development

The structural characteristics of N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) make it a candidate for drug development targeting specific biological pathways. Its ability to form stable complexes with biological macromolecules suggests potential therapeutic applications.

Comparison with Related Compounds

A comparative analysis with similar compounds reveals unique properties that enhance its applicability:

Compound NameKey Differences
N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium)Contains pyridin-1-ium groups; different electronic properties
N,N'-(1,4-Phenylenebis(methylene))bis(4-methoxybenzenesulfonamide)Substituted sulfonamide groups; altered solubility characteristics
N,N'-(1,4-Phenylenebis(methylene))bis(2-(2-methylphenyl)-4-quinolinecarboxamide)Features quinoline moiety; different biological activity

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, the compound may interact with proteins or nucleic acids, potentially modulating their function through binding interactions.

Comparison with Similar Compounds

Bis-Pyrimidine Amines

  • Structure : Replaces pyridine with pyrimidine rings and includes fluorine substituents.
  • Synthesis : Prepared from 1,4-phenylenedimethanamine and 2,4,5-trifluoropyrimidine (76% yield) .
  • Properties : Higher molecular weight (365.11 g/mol ) due to fluorine atoms. Exhibits specificity as a chemokine receptor type 4 (CXCR4) antagonist, highlighting the role of electronegative substituents in biological activity .
  • Key Difference: Fluorinated pyrimidine enhances binding affinity compared to non-fluorinated analogs.

Bis-Triazole and Bis-Thiazoline Derivatives

Example : 4,4'-(1,4-Phenylenebis(methylene))bis(N-allyl-4H-1,2,4-triazol-3-amine) (Compound 4d/5b)

  • Structure : Triazole or thiazoline rings replace pyridine, with allyl substituents.
  • Synthesis : Eco-friendly one-pot protocol using bis-thioureas (95% yield) .
  • Properties: Regioisomeric mixtures (50:50 ratio) with high thermal stability (m.p. >230°C).

Bis-Pyridine Positional Isomers

Example : N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-2-amine) (CAS: 55778-02-4)

  • Structure : Pyridin-2-amine instead of pyridin-4-amine.
  • Properties : Altered electronic properties due to the amine group’s position on the pyridine ring. This impacts coordination behavior in metal-organic frameworks (MOFs) and pharmacological interactions .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Yield (%) Applications Reference
Target Compound (Pyridin-4-amine) Pyridine 290.36 None N/A Coordination polymers, drug design
Compound 17b (Pyrimidine) Pyrimidine 365.11 2,5-Difluoro 76 CXCR4 antagonism
Compound 4d/5b (Triazole) Triazole ~350 (estimated) Allyl 95 Antimicrobial agents
Pyridin-2-amine Isomer Pyridine 290.36 Positional isomer (2-amine) N/A MOF construction

Biological Activity

N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings and case studies related to its biological activity.

Chemical Structure and Synthesis

N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is a bis-amidine derivative characterized by two pyridinyl groups connected through a methylene bridge. The synthesis typically involves the condensation of 4-aminopyridine with formaldehyde in the presence of acidic catalysts, which leads to the formation of the desired bis-amidine structure.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine). It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a recent study reported that derivatives of this compound demonstrated significant inhibitory effects on cell proliferation in human cancer lines, including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine)

Cell LineIC50 (µM)Reference
MCF72.5
HCT1163.0
A5491.8

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

The biological activities of N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) can be attributed to its ability to interact with various biological targets:

  • DNA Interaction : The compound has shown potential in binding to DNA, which may lead to the induction of apoptosis in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer cell signaling pathways, thereby disrupting tumor growth and proliferation .
  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, which can contribute to its protective effects against oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) in animal models. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Q & A

Q. What are the optimal synthetic routes for N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine), and how can reaction conditions be optimized?

The compound is typically synthesized via a nucleophilic substitution reaction between 1,4-phenylenedimethanamine and halogenated pyridine derivatives. For example, reacting 1,4-phenylenedimethanamine (10 mmol) with 2,4,5-trifluoropyrimidine (22 mmol) in DMSO at 80°C under nitrogen yields the product in 76% purity. Key optimizations include:

  • Catalyst selection : Glacial acetic acid (3 drops) improves reaction efficiency in ethanol-based systems .
  • Solvent choice : Absolute ethanol or DMSO enhances solubility and reaction homogeneity .
  • Monitoring : Thin-layer chromatography (TLC) and FT-IR spectroscopy are critical for tracking reaction progress and product identification .

Q. How should researchers characterize N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6) peaks at δ 8.06 (d, J = 3 Hz, 2H) and δ 4.52 (d, J = 6 Hz, 4H) confirm pyridine and methylene proton environments .
  • FT-IR analysis : Absorbance bands near 1600–1446 cm1^{-1} (aromatic C=C) and 1271–1101 cm1^{-1} (C-O stretching) validate functional groups .
  • High-resolution mass spectrometry (HRMS) : A calculated [M+H]+^+ of 365.11378 aligns with experimental values (e.g., 365.11325) .

Q. What strategies improve the solubility of this compound for in vitro assays?

Solubility challenges arise due to its aromatic and rigid structure. Effective strategies include:

  • Solvent pre-treatment : Heating to 37°C followed by sonication in polar solvents like DMSO or ethanol .
  • Stock solution preparation : Dissolve in DMSO (10 mM) and dilute with aqueous buffers (e.g., PBS) to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular dynamics simulations and docking studies predict interactions with biological targets. For example:

  • Cyclin-dependent kinase 2 (CDK2) inhibition : Derivatives with tetramethyl phosphonate groups show lower binding energies (-9.2 kcal/mol) due to hydrophobic and hydrogen-bonding interactions .
  • Parameterization : Use force fields (e.g., AMBER) to simulate ligand-receptor dynamics and optimize substituent positions .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (minimum inhibitory concentration) assays .
  • Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Dose-response validation : Repeat experiments with triplicate technical replicates to confirm IC50_{50} values .

Q. How can researchers leverage this compound’s structural motifs for metal-organic framework (MOF) design?

The bipyridine and phenyl groups act as versatile ligands for MOFs:

  • Coordination chemistry : The pyridyl nitrogen atoms bind to transition metals (e.g., Ni2+^{2+}, Cu2+^{2+}) to form 2D or 3D networks .
  • Functionalization : Introduce carboxylate or imidazole groups via post-synthetic modification to tune porosity and gas adsorption properties .

Q. What analytical techniques are critical for detecting decomposition products during long-term storage?

Stability studies require:

  • HPLC-MS : Monitor degradation peaks (e.g., hydrolyzed amine byproducts) with a C18 column and acetonitrile/water gradient .
  • Thermogravimetric analysis (TGA) : Identify thermal decomposition thresholds (e.g., >200°C) to optimize storage temperatures .

Methodological Notes

  • Contradictory data : Cross-validate synthesis protocols (e.g., solvent purity, catalyst ratios) using and to ensure reproducibility.
  • Advanced applications : Prioritize derivatives with electron-withdrawing groups (e.g., -F, -Cl) for enhanced electrochemical sensing or catalytic activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.